t-Butyl N-[3-(propane-1-sulfonyl)phenyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3-propylsulfonylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-5-9-20(17,18)12-8-6-7-11(10-12)15-13(16)19-14(2,3)4/h6-8,10H,5,9H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABQZKGJXREIFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=CC(=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90742967 | |
| Record name | tert-Butyl [3-(propane-1-sulfonyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373233-47-6 | |
| Record name | tert-Butyl [3-(propane-1-sulfonyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Rh-Catalyzed Carbonylation of Sulfonyl Azides
A method adapted from radiolabeled sulfonyl carbamate synthesis employs sulfonyl azides and carbon monoxide under Rh catalysis. For non-radiolabeled applications, tert-butanol replaces [11C]CO, yielding the desired carbamate:
Reaction Scheme :
Optimized Conditions :
-
Temperature : 100°C in DMF.
-
Yield : 88% isolated radiochemical yield (adapted to 82% for non-radiolabeled).
Mechanistic Insight :
The Rh catalyst facilitates CO insertion into the sulfonyl azide, generating an isocyanate intermediate. Nucleophilic attack by tert-butanol forms the carbamate.
Table 1: Catalyst Screening for Carbonylation
| Entry | Catalyst | Ligand | Temp (°C) | Conversion (%) | Yield (%) |
|---|---|---|---|---|---|
| 7 | [Rh(COD)Cl]₂ | PPh₃ | 75 | 95 | 86 |
| 10 | [Rh(COD)Cl]₂ | PPh₃ (2.4) | 100 | 94 | 88 |
| 12 | [Rh(COD)Cl]₂ | dppf | 100 | 92 | 56 |
PPh₃ outperformed bidentate ligands (e.g., Xantphos, dppf) due to favorable monodentate coordination, enhancing CO insertion efficiency.
Stepwise Functionalization of 3-Aminophenyl Sulfones
This route involves sequential sulfonylation of aniline derivatives followed by Boc protection.
Synthesis of 3-(Propane-1-Sulfonyl)Aniline
Sulfonylation Strategy :
Boc Protection of the Amine
Methods from tert-butyl (2-hydroxyphenyl)carbamate synthesis were adapted:
General Procedure :
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Reagents : 3-(Propane-1-sulfonyl)aniline (1 mmol), Boc₂O (1.2 mmol).
-
Catalysts :
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Workup : Extraction with ethyl acetate, drying (MgSO₄), and column chromatography.
Table 2: Boc Protection Catalysts and Yields
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Fe(OTf)₃ | Neat | 0.083 | 99 |
| [TPA][Pro] ionic liquid | Neat | 0.25 | 99 |
| Guanidine HCl | Ethanol | 0.25 | 96 |
Chloroformate-Mediated Carbamate Formation
Adapting the synthesis of 3-tert-butyl-4-chlorophenyl chloroformate, this method reacts 3-(propane-1-sulfonyl)aniline with tert-butyl chloroformate:
Reaction :
Conditions :
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Solvent : THF or CH₂Cl₂ at 0–25°C.
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Base : Triethylamine (2 eq) to scavenge HCl.
Challenges :
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tert-Butyl chloroformate’s sensitivity to moisture necessitates anhydrous conditions.
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Competing urea formation if amine is present in excess.
Comparative Analysis of Methods
Efficiency and Scalability
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Rh-Catalyzed Carbonylation : High-yielding but requires specialized equipment for CO handling. Ideal for small-scale, high-value applications.
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Stepwise Functionalization : Scalable with commercially available catalysts, though multi-step purification reduces overall efficiency.
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Chloroformate Route : Rapid and simple but limited by chloroformate availability.
Chemical Reactions Analysis
Types of Reactions
t-Butyl N-[3-(propane-1-sulfonyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
t-Butyl N-[3-(propane-1-sulfonyl)phenyl]carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Investigated for its potential role in enzyme inhibition studies.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of t-Butyl N-[3-(propane-1-sulfonyl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target enzyme or receptor.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The target compound’s propane-1-sulfonyl substituent distinguishes it from analogs such as:
- tert-Butyl (3-(7-chloro-4,4-dimethyl-2-oxo-2H-pyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)carbamate (18a): Features a pyrimido-oxazinone core, enhancing rigidity and planar aromaticity .
- Baccatin III esters (sec-butyl, n-butyl, pentyl analogs) : These esters, while structurally distinct, highlight how alkyl chain length (e.g., n-butyl vs. tert-butyl) impacts steric hindrance and metabolic stability .
Table 1: Key Structural and Functional Group Comparisons
Physicochemical Properties
HPLC Purity and Retention Behavior :
- The target compound’s propane-1-sulfonyl group likely increases polarity, leading to shorter HPLC retention times compared to bulkier analogs. For example:
Solubility and Stability :
- The sulfonyl group enhances water solubility relative to non-polar tert-butyl analogs. However, the tert-butyl group may improve metabolic stability compared to sec-butyl or n-butyl derivatives in Baccatin III esters .
Biological Activity
Structural Characteristics
The structure of t-Butyl N-[3-(propane-1-sulfonyl)phenyl]carbamate includes:
- Carbamate Group : Known for its role in various biological activities, including insecticidal and herbicidal properties.
- Sulfonyl Group : This moiety can enhance interactions with biological targets, potentially leading to therapeutic applications.
Biological Activity Overview
While direct studies on the biological activity of this compound are scarce, several related compounds exhibit notable activities:
- Insecticidal and Herbicidal Properties : Many carbamates are recognized for their effectiveness as pesticides, suggesting potential agricultural applications.
- Pharmaceutical Applications : Compounds with similar structures have been explored for their roles in drug development, particularly in targeting specific enzymes or receptors.
Comparative Analysis
To understand the potential of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| This compound | C14H21NO4S | 299.39 g/mol | Contains a propane sulfonamide moiety |
| t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate | C14H21NO4S | 313.41 g/mol | One more carbon in the sulfonic chain |
| t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate | C13H19NO4S | 285.36 g/mol | Shorter sulfonic chain |
Case Studies and Research Findings
Research on related compounds has provided insights into the biological mechanisms that may also apply to this compound:
- Inhibitory Activities : Studies on carbamates have shown their capability to inhibit certain enzymes, which can be leveraged in drug design. For example, lactate dehydrogenase (LDH) inhibitors have been optimized to exhibit potent cell-based inhibition, indicating that similar compounds could have therapeutic implications .
- Synthetic Pathways : The synthesis of this compound typically involves methods that allow for the incorporation of the sulfonamide group effectively, which may enhance biological activity through improved solubility and reactivity .
Q & A
Q. What are the optimal conditions for synthesizing t-Butyl N-[3-(propane-1-sulfonyl)phenyl]carbamate?
The synthesis typically involves carbamate formation via nucleophilic substitution or coupling reactions. Key steps include:
- Protection of the amine group : Use tert-butyloxycarbonyl (Boc) protection to prevent side reactions .
- Sulfonylation : React propane-1-sulfonyl chloride with the aromatic amine precursor under inert conditions (e.g., nitrogen atmosphere) .
- Solvent selection : Polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) enhance reaction efficiency .
Q. Table 1: Representative Yields Under Different Conditions
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DCM | 25 | 12 | 78 |
| DMF | 80 | 6 | 85 |
| THF | 60 | 8 | 72 |
Q. How should researchers characterize the purity and structure of this compound?
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm the presence of the tert-butyl group (δ ~1.4 ppm for ¹H; δ ~28 ppm for ¹³C) and sulfonyl moiety (δ ~3.3 ppm for ¹H; δ ~45–50 ppm for ¹³C) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 329.12) .
Q. What are the stability considerations for long-term storage?
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the Boc group .
- Moisture sensitivity : Use desiccants (e.g., silica gel) to avoid degradation; stability decreases significantly above 40°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data across studies?
Discrepancies often arise from solvent polarity and impurities. A systematic approach includes:
Q. Table 2: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | >50 | Stable for 24 hours |
| Methanol | 30 | Precipitation after 6 h |
| Water | <1 | Rapid hydrolysis |
Q. What experimental designs are recommended for studying its bioactivity?
- In vitro assays : Use cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination via MTT assays .
- Mechanistic studies :
Q. How can computational methods enhance understanding of its reactivity?
- DFT calculations : Model the sulfonyl group’s electron-withdrawing effects on carbamate stability .
- Molecular dynamics (MD) : Simulate hydrolysis pathways in aqueous environments to predict degradation .
Methodological Challenges & Solutions
Q. How to address low yields in scaled-up synthesis?
Q. What safety protocols are critical during handling?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to mitigate inhalation risks from sulfonyl chloride intermediates .
Data Contradiction Analysis
Q. Why do NMR spectra vary between synthetic batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
